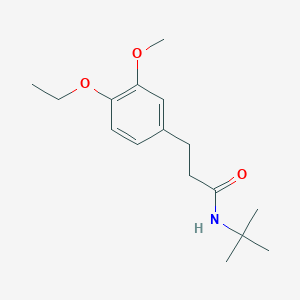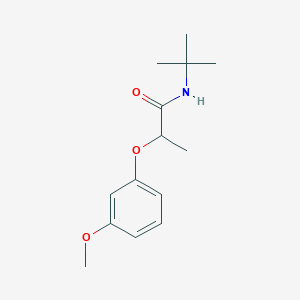![molecular formula C25H37N3O B241115 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, particularly the AMPA receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. This results in a decrease in the excitatory activity of the neuron and a reduction in synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has been shown to have a variety of biochemical and physiological effects, including a reduction in excitatory synaptic transmission, a decrease in long-term potentiation, and a decrease in the induction of long-term depression. It has also been shown to modulate the release of neurotransmitters and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol in lab experiments is its potency and selectivity for the AMPA receptor, which allows for precise manipulation of glutamate receptor activity. However, one limitation is that it is not a complete antagonist of the AMPA receptor, and may have off-target effects on other ionotropic glutamate receptors.
Direcciones Futuras
For the use of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol in scientific research include further study of its effects on synaptic plasticity and learning and memory, as well as its potential therapeutic applications in neurodegenerative disorders and pain management. Additionally, further research is needed to better understand the off-target effects of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol and to develop more selective antagonists of the AMPA receptor.
Métodos De Síntesis
The synthesis of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol involves several steps, starting with the reaction of 2-methyl-4-quinolone with diethylamine to form 2-methyl-4-quinolone-N,N-diethylamide. This intermediate is then reacted with 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl chloride to form the final product, 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol.
Aplicaciones Científicas De Investigación
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, which is involved in synaptic plasticity and learning and memory. 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative disorders.
Propiedades
Nombre del producto |
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol |
|---|---|
Fórmula molecular |
C25H37N3O |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
6-(diethylamino)-2-methyl-3-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C25H37N3O/c1-7-27(8-2)18-9-10-22-20(11-18)23(29)21(17(3)26-22)14-28-16-25(6)13-19(28)12-24(4,5)15-25/h9-11,19H,7-8,12-16H2,1-6H3,(H,26,29) |
Clave InChI |
JDYAKPKTPSINDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)



![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
